[2-(3-Bromophenyl)ethyl]hydrazine
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Overview
Description
[2-(3-Bromophenyl)ethyl]hydrazine: is an organic compound with the molecular formula C8H11BrN2 It is a hydrazine derivative where the hydrazine moiety is attached to a 3-bromophenyl group via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Bromophenyl)ethyl]hydrazine typically involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate in the presence of a reducing agent. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Condensation Reaction: 3-bromobenzaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.
Reduction Reaction: The hydrazone is then reduced using a suitable reducing agent such as sodium borohydride or zinc in acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: [2-(3-Bromophenyl)ethyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: It can be further reduced to form primary amines.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation Products: Azides, nitroso derivatives.
Reduction Products: Primary amines.
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [2-(3-Bromophenyl)ethyl]hydrazine is used as a building block for synthesizing more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and as a precursor in the preparation of pharmaceuticals .
Biology and Medicine: Its derivatives have been studied for their anticancer, antimicrobial, and antiviral properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes .
Mechanism of Action
The mechanism of action of [2-(3-Bromophenyl)ethyl]hydrazine involves its interaction with biological molecules. The hydrazine moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its potential therapeutic effects, such as anticancer activity, where it may inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
[2-(4-Bromophenyl)ethyl]hydrazine: Similar structure but with the bromine atom at the para position.
[2-(3-Chlorophenyl)ethyl]hydrazine: Similar structure with a chlorine atom instead of bromine.
[2-(3-Methylphenyl)ethyl]hydrazine: Similar structure with a methyl group instead of bromine.
Uniqueness: [2-(3-Bromophenyl)ethyl]hydrazine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding, influencing the compound’s interaction with biological targets and its overall pharmacological profile .
Properties
CAS No. |
718590-01-3 |
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Molecular Formula |
C8H11BrN2 |
Molecular Weight |
215.09 g/mol |
IUPAC Name |
2-(3-bromophenyl)ethylhydrazine |
InChI |
InChI=1S/C8H11BrN2/c9-8-3-1-2-7(6-8)4-5-11-10/h1-3,6,11H,4-5,10H2 |
InChI Key |
QMIIZTQJPWARDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCNN |
Origin of Product |
United States |
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